molecular formula C15H13N3O4S B2643706 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034291-74-0

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2643706
CAS No.: 2034291-74-0
M. Wt: 331.35
InChI Key: HHSAACKXWAFMOD-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s part of many biologically active compounds and has been used in the synthesis of various anti-tubercular compounds . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely in medicinal chemistry . Oxazolidinedione is a type of oxazolidinone, a class of drugs that includes several antibiotics.


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrrolidine is a five-membered ring with one nitrogen atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Reactivity

The compound 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is related to a class of compounds that exhibit interesting chemical properties and reactivity. For example, 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. These compounds were further reacted to form oxazoles, thiazoles, and bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones through various chemical transformations such as dehydrogenation, interaction with p-nitrobenzaldehyde and piperidine, and acetylation followed by cyclization (Badr et al., 1981).

Crystal Structure and Formation

The title compound 4′‐(4‐Chloro­phenyl)‐3′'‐ethyl‐1′‐methyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐5′′‐[1,3]­thia­zole‐2(3H),2′′(3′′H),4′′(5′′H)‐trione benzene sesquisolvate, which is related in structure, was synthesized through intermolecular [3+2]-cyclo­addition. This compound features an approximately planar 2-ox­indole system, a pyrrolidine ring in an envelope conformation, and a planar thia­zolidine ring joined via two spiro-junctions. The molecules in the crystal are linked by an intermolecular N—H⋯N hydrogen bond, forming infinite chains along the c-axis (Li et al., 2003).

Antimicrobial and Antifungal Activity

Novel derivatives of 3-benzylthiazolidine-2,4-dione-4-thiosemicarbazones and 3-benzyl-4-[(3,4-diaryl-3H-thiazol-2-yl)azo]thiazolidin-2-ones were synthesized as potential antimicrobial and anticancer agents. However, these compounds were found inactive against various microorganisms, and preliminary antileukemic evaluation indicated insignificant activity (Mohsen et al., 1985).

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-12-8-22-15(21)18(12)9-5-6-17(7-9)14(20)13-16-10-3-1-2-4-11(10)23-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAACKXWAFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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